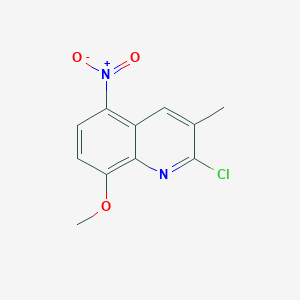
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-8-methoxy-3-methylquinoline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-8-methoxy-3-methyl-5-aminoquinoline.
Oxidation: Formation of 2-chloro-8-hydroxy-3-methyl-5-nitroquinoline.
科学的研究の応用
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2-Chloro-8-methoxyquinoline: Lacks the nitro and methyl groups, resulting in different chemical properties.
8-Methoxy-3-methylquinoline: Lacks the chloro and nitro groups, affecting its reactivity and applications.
2-Chloro-5-nitroquinoline: Lacks the methoxy and methyl groups, leading to different biological activities.
Uniqueness
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the quinoline ring influences its interactions with various molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C11H9ClN2O3 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC名 |
2-chloro-8-methoxy-3-methyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-5-7-8(14(15)16)3-4-9(17-2)10(7)13-11(6)12/h3-5H,1-2H3 |
InChIキー |
GYCZGXNFSJRYNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2N=C1Cl)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


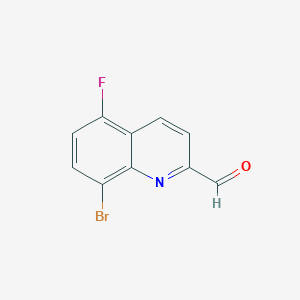

![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

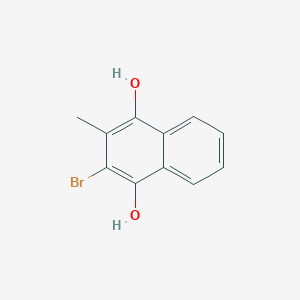
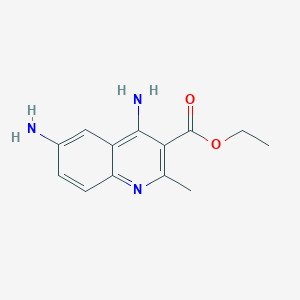
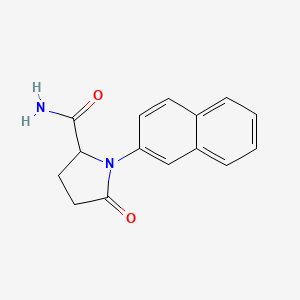
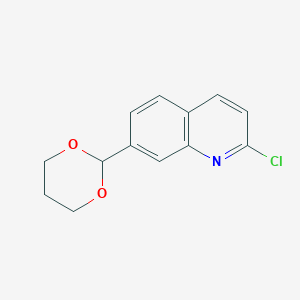
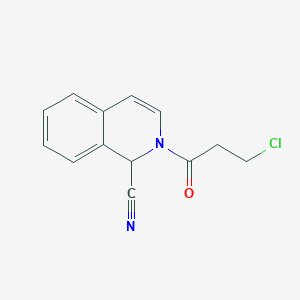
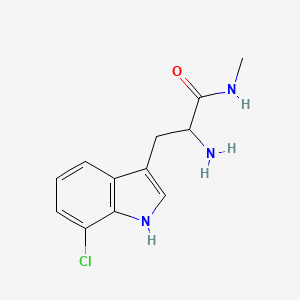
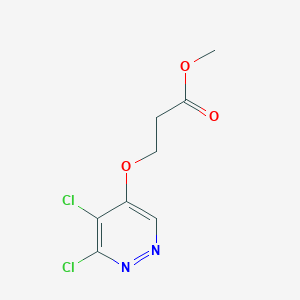
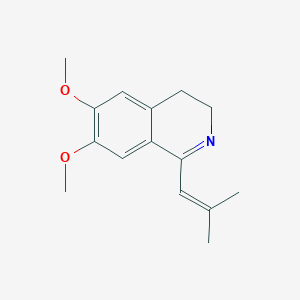
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

